REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([O:13][CH3:14])=[CH:5][CH:4]=1.[CH3:15][O:16]C(Cl)Cl.O>ClCCl>[CH3:14][O:13][C:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]([O:2][CH3:1])=[CH:4][C:5]=1[CH:15]=[O:16]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C2=CC=CC=C12)OC
|
Name
|
|
Quantity
|
3.66 g
|
Type
|
reactant
|
Smiles
|
COC(Cl)Cl
|
Name
|
stannic chloride
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min at this temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for an additional 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane (2×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography (silica gel, ethyl acetate/hexane: 2/8)
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
COC1=C(C=C(C2=CC=CC=C12)OC)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |